molecular formula C13H8Cl2N2S B2442872 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile CAS No. 477851-23-3

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile

Cat. No.: B2442872
CAS No.: 477851-23-3
M. Wt: 295.2 g/mol
InChI Key: XUOWZWJUCICKBQ-UHFFFAOYSA-N
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Description

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile is a useful research compound. Its molecular formula is C13H8Cl2N2S and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications of Acrylonitrile and Its Derivatives

  • Enhanced PVC Properties with Butadiene-Acrylonitrile Elastomers : A study explored the incorporation of acrylonitrile-butadiene copolymers into PVC to enhance its properties as a window gasket material. This modification improved the elastic recovery, tensile strength, and elongation at break of the PVC, indicating a promising industrial application for modified PVC compounds (Rojek & Stabik, 2007).

  • Bio-Based Chemicals from Glutamic Acid : Another study focused on the production of industrial chemicals, including acrylonitrile, from glutamic acid. It included a techno-economic assessment highlighting the potential for improvements in these processes, pointing towards bio-based production methods as a sustainable alternative (Lammens et al., 2012).

  • Nanocomposite Fibers for Advanced Applications : Research into polyacrylonitrile-based nanocomposite fibers has shown significant improvements in physical properties through the incorporation of nanofillers. These advanced materials have applications in energy storage, sensors, and filtration, demonstrating the versatility and potential of acrylonitrile derivatives (Kausar, 2019).

  • Toxicology and Safety of Reactive Chemicals : A comprehensive review of the toxicology and safety of reactive chemicals, including acrylonitrile, emphasized the need for careful handling and exposure control due to their carcinogenic potential. This highlights the importance of safety measures in industries utilizing these compounds (Blair & Kazerouni, 1997).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile involves the reaction of 2-(3-thienyl)acetonitrile with 2,4-dichloroaniline in the presence of a suitable base and solvent.", "Starting Materials": [ "2-(3-thienyl)acetonitrile", "2,4-dichloroaniline", "Suitable base (e.g. potassium carbonate)", "Suitable solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 2-(3-thienyl)acetonitrile and 2,4-dichloroaniline in a suitable solvent (e.g. dimethylformamide).", "Step 2: Add a suitable base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the final product, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile." ] }

CAS No.

477851-23-3

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.2 g/mol

IUPAC Name

3-(2,4-dichloroanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C13H8Cl2N2S/c14-11-1-2-13(12(15)5-11)17-7-10(6-16)9-3-4-18-8-9/h1-5,7-8,17H

InChI Key

XUOWZWJUCICKBQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2

solubility

not available

Origin of Product

United States

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